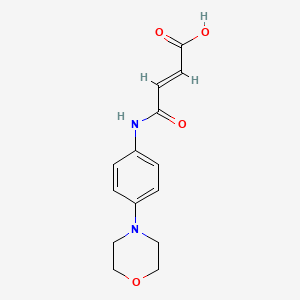

4-(4-morpholinoanilino)-4-oxobut-2-enoic acid

Description

4-(4-Morpholinoanilino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by a central α,β-unsaturated ketone backbone conjugated with a morpholine-substituted anilino group. The morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom) imparts distinct electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

(E)-4-(4-morpholin-4-ylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)16-7-9-20-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVYQZXVYXSMNY-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-morpholinoanilino)-4-oxobut-2-enoic acid typically involves the following steps:

Formation of the Morpholinoaniline Intermediate: This step involves the reaction of aniline with morpholine under specific conditions to form 4-(4-morpholinoanilino)aniline.

Coupling with Butenoic Acid Derivative: The intermediate is then coupled with a butenoic acid derivative, such as maleic anhydride, under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Morpholinoanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation Products: Oxo derivatives with increased oxidation states.

Reduction Products: Amine derivatives with reduced functional groups.

Substitution Products: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

4-(4-Morpholinoanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-morpholinoanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of 4-anilino-4-oxobut-2-enoic acid derivatives, where substituents on the anilino group significantly alter physicochemical and biological properties. Key analogs include:

Morpholino Substituent: The morpholine group introduces a polar, bulky substituent, likely enhancing solubility in polar solvents compared to methyl or halogenated analogs. Its lone electron pairs may facilitate hydrogen bonding, influencing interactions with biological targets .

Solubility and Analytical Methods

- Methyl Analog : Insoluble in water; optimal solubility achieved in isopropyl alcohol:acetone (4:3) for titration, with a detection limit of 0.002 mol/dm³ .

- Morpholino Derivative: Expected to exhibit improved solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the morpholine ring’s polarity. Titration methods may require solvent optimization.

Industrial and Pharmaceutical Relevance

- Methyl Analog : Used in rubber production and composite materials .

- Fluoro and Nitro Analogs : Serve as intermediates in drug synthesis (e.g., sulfonamide derivatives) .

- Morpholino Derivative: Potential applications in medicinal chemistry, leveraging morpholine’s prevalence in kinase inhibitors and CNS drugs .

Biological Activity

4-(4-Morpholinoanilino)-4-oxobut-2-enoic acid, commonly referred to as a morpholino compound, is a synthetic organic molecule that has garnered attention in pharmacological and biochemical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-morpholinoanilino)-4-oxobut-2-enoic acid can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 262.30 g/mol

- IUPAC Name : 4-(4-morpholinoanilino)-4-oxobut-2-enoic acid

The presence of the morpholino group is significant as it enhances solubility and bioavailability, which are critical for biological activity.

Research indicates that 4-(4-morpholinoanilino)-4-oxobut-2-enoic acid exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antioxidant Properties : Studies suggest that the compound possesses antioxidant capabilities, reducing oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence that it modulates inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antitumor Activity

A significant area of research has focused on the antitumor properties of this compound. A study conducted on various cancer cell lines demonstrated the following effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| A549 (Lung) | 12.7 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

These results indicate that 4-(4-morpholinoanilino)-4-oxobut-2-enoic acid may serve as a potential lead compound for developing anticancer agents.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay:

| Concentration (µM) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 50 | 56 |

| 100 | 82 |

The data suggests a dose-dependent increase in antioxidant activity, highlighting its potential role in mitigating oxidative stress-related diseases.

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of 4-(4-morpholinoanilino)-4-oxobut-2-enoic acid as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups.

- Inflammatory Disease Model : In an experimental model of arthritis, administration of this compound resulted in decreased inflammation markers and improved joint function, suggesting its utility in treating inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 4-(4-morpholinoanilino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via condensation of maleic anhydride with 4-morpholinoaniline derivatives, typically under reflux in solvents like toluene or dichloromethane . Key optimization parameters include temperature control (80–100°C) and stoichiometric ratios of reactants. For analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, yields exceeding 90% were achieved using p-toluidine and maleic anhydride . Post-synthesis purification via recrystallization in isopropyl alcohol:acetone (4:3) improves purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

Use a combination of 1H NMR and IR spectroscopy to identify functional groups. For example, NMR signals at δ 6.24 (d, J = 12.2 Hz) and δ 13.31 (s) confirm the presence of conjugated double bonds and carboxylic acid protons, respectively . IR peaks near 1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide C-N stretch) further validate the structure .

Q. What solvents are suitable for solubility studies, and how does solubility impact analytical methods?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO) and mixtures like isopropyl alcohol:acetone (4:3) . Solubility directly affects titration accuracy; non-aqueous potentiometric titration in optimized solvent ratios achieves a detection limit of 0.002 mol/dm³ .

Advanced Research Questions

Q. How can contradictory data on titration methods be resolved?

Earlier studies used 1:1 solvent ratios for titration, yielding 91% mass fraction, but recent work shows a 4:3 isopropyl alcohol:acetone ratio improves accuracy to 94.23±0.69% . This discrepancy highlights the need to calibrate solvent polarity to match the compound’s dissociation constant (pKa ≈ 2.81) .

Q. What strategies are effective for analyzing biological activity, given structural analogs’ reported mechanisms?

Structural analogs (e.g., brominated or dimethoxyphenyl derivatives) exhibit activity via enzyme inhibition (e.g., cyclooxygenase-2) or receptor modulation . For this compound, computational docking studies targeting conserved binding pockets and in vitro assays (e.g., IC₅₀ determination) are recommended. Focus on functional groups like the morpholino ring, which may enhance bioavailability .

Q. How can synthetic byproducts or degradation products be identified and quantified?

Use HPLC-MS with a C18 column and acetonitrile/water gradient elution. For analogs, maleic acid byproducts are common and detectable via carboxylate-specific staining in TLC . Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) can resolve impurities at <1% levels .

Methodological Guidance for Common Challenges

- Handling Low Solubility in Biological Assays:

Use DMSO as a co-solvent (≤0.1% v/v to avoid cytotoxicity) or formulate as a nanoemulsion . - Addressing Spectral Overlaps in NMR:

Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for morpholino and anilino protons . - Improving Titration Reproducibility:

Pre-dry solvents to minimize moisture interference and standardize electrode calibration (e.g., using potassium hydrogen phthalate) .

Key Recommendations

- Prioritize solvent optimization for synthesis and analysis to maximize yield and accuracy.

- Use advanced spectroscopic techniques (2D NMR, HPLC-MS) for structural and purity validation.

- Explore biological mechanisms through targeted assays informed by structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.